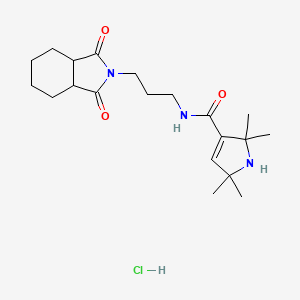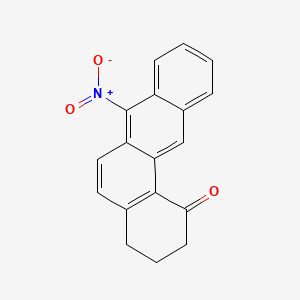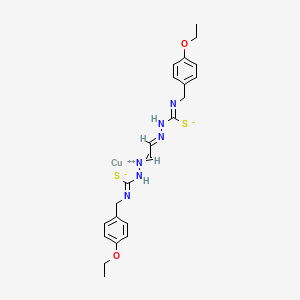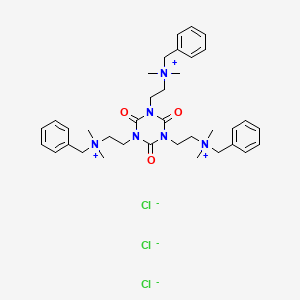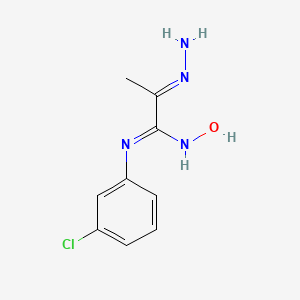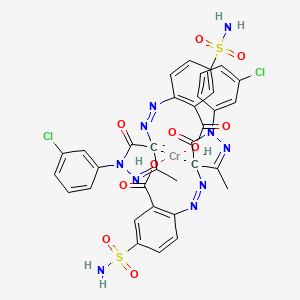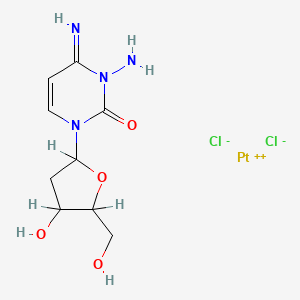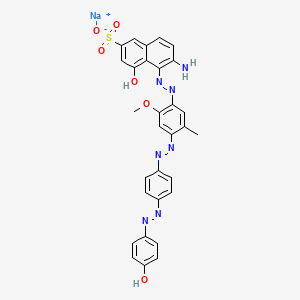
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with various alkyl and phenoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the 4-ethylphenoxy intermediate. This can be achieved by reacting 4-ethylphenol with an appropriate alkylating agent under basic conditions.
Alkylation: The phenoxy intermediate is then alkylated with 2,3-dimethylpentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the desired alkylated phenoxy compound.
Epoxidation: The final step involves the epoxidation of the alkylated phenoxy compound using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines, thiols, or halides can open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia, thiols, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The specific pathways and targets involved depend on the context of its application and the nature of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one
Uniqueness
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane is unique due to its specific substitution pattern and the presence of the oxirane ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of alkyl and phenoxy groups with the oxirane ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
64165-20-4 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-ethyl-3-[5-(4-ethylphenoxy)-2,3-dimethylpentyl]-2-methyloxirane |
InChI |
InChI=1S/C20H32O2/c1-6-17-8-10-18(11-9-17)21-13-12-15(3)16(4)14-19-20(5,7-2)22-19/h8-11,15-16,19H,6-7,12-14H2,1-5H3 |
InChI-Schlüssel |
KTADMVSGNDERHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCC(C)C(C)CC2C(O2)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


